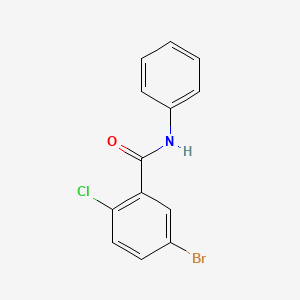
4-(4-Chlorphenyl)piperidin
Übersicht
Beschreibung
4-(4-Chlorophenyl)piperidine is an organic compound with the molecular formula C11H14ClN It is a derivative of piperidine, where a chlorophenyl group is attached to the fourth position of the piperidine ring
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It serves as a building block for the production of more complex chemical entities used in various industrial applications.
Wirkmechanismus
Target of Action
4-(4-Chlorophenyl)piperidine primarily targets the following proteins :
These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glycogen metabolism .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes
Biochemical Pathways
Given its targets, it may influence pathways related to signal transduction, cell proliferation, and glycogen metabolism
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable . More research is needed to understand these properties and their impact on the compound’s therapeutic potential.
Result of Action
Given its targets, it may influence cellular processes such as signal transduction, cell proliferation, and glycogen metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reductive amination of 4-chlorobenzaldehyde with piperidine using sodium triacetoxyborohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods: In industrial settings, the production of 4-(4-Chlorophenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Chlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 4-(4-Chlorophenyl)piperidine.
Reduction: 4-(4-Chlorophenyl)-4-hydroxypiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorophenyl)-4-hydroxypiperidine: A hydroxylated derivative with potential analgesic activity.
4-(4-Chlorobenzoyl)piperidine: Another derivative used in various chemical syntheses.
Uniqueness: 4-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQHTSSNSJIMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360941 | |
| Record name | 4-(4-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26905-02-2 | |
| Record name | 4-(4-Chlorophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 4-(4-Chlorophenyl)piperidine derivatives in terms of their activity?
A1: Research indicates that the stereochemistry of 4-(4-Chlorophenyl)piperidine derivatives significantly influences their selectivity towards different monoamine transporters (DAT, NET, SERT). For instance, (-)-cis analogues demonstrate selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) [], while (-)-trans and (+)-cis isomers show selectivity towards the serotonin transporter (SERT) or both SERT and NET []. This highlights the importance of stereochemistry in designing compounds with specific transporter profiles for potential therapeutic applications.
Q2: Why is there interest in developing compounds that interact with multiple monoamine transporters?
A2: While selective serotonin reuptake inhibitors (SSRIs) are widely used antidepressants, there's growing interest in developing compounds targeting multiple monoamine transporters []. This stems from the hypothesis that such broad-spectrum inhibitors might offer a faster onset of action and potentially greater efficacy in treating depression compared to SSRIs or drugs targeting solely SERT and NET [].
Q3: Can you provide an example of a 4-(4-Chlorophenyl)piperidine derivative that shows promise as a research tool and why?
A3: (+)-cis-5b, a specific 4-(4-Chlorophenyl)piperidine analogue, exhibits potent and selective inhibition of the norepinephrine transporter (NET) with a low nanomolar Ki value. It demonstrates significantly lower potency at DAT and SERT []. This selectivity makes (+)-cis-5b a valuable pharmacological tool for investigating the role of NET in various behavioral and physiological processes.
Q4: Beyond monoamine transporter inhibition, have any other applications been explored for 4-(4-Chlorophenyl)piperidine derivatives?
A4: Yes, research has explored incorporating 4-(4-Chlorophenyl)piperidine as a key structural element in developing multireceptor atypical antipsychotics []. This research focuses on combining potent dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor properties within a single molecule [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)


![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)



![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)



